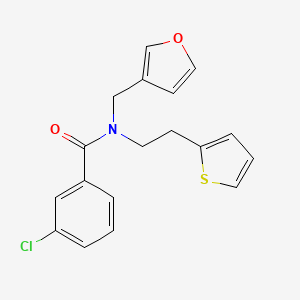

3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2S/c19-16-4-1-3-15(11-16)18(21)20(12-14-7-9-22-13-14)8-6-17-5-2-10-23-17/h1-5,7,9-11,13H,6,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDRZZYVFXZNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

Formation of Intermediate Benzamide: The initial step involves the reaction of 3-chlorobenzoyl chloride with furan-3-ylmethanol in the presence of a base such as triethylamine. This reaction forms 3-chloro-N-(furan-3-ylmethyl)benzamide.

Introduction of Thiophene Group: The intermediate benzamide is then reacted with 2-(thiophen-2-yl)ethylamine under appropriate conditions, such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chloro group or to modify the furan and thiophene rings.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dechlorinated or modified ring structures.

Substitution: Formation of new benzamide derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS: 1421494-22-5)

- Molecular Formula : C₁₉H₁₆N₂O₂S

- Key Differences: Substituent at Benzamide Position 3: Cyano (-CN) group instead of chloro (-Cl).

- Structural Similarities : Identical N-substituents (furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl), suggesting comparable steric profiles.

- Implications: The cyano analog could exhibit improved metabolic stability due to reduced susceptibility to nucleophilic substitution compared to the chloro derivative .

2-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS: 2034330-55-5)

- Molecular Formula: C₁₇H₁₄ClNO₃S

- Key Differences :

- Chlorine Position : Chlorine at position 2 of the benzamide ring instead of position 3.

- Substituent on Nitrogen : A dihydroxyethyl bridge connecting furan-2-yl and thiophen-3-yl groups, introducing additional hydroxyl functionality.

- The altered chlorine position could shift electronic density, affecting interactions with biological targets .

3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide

- Molecular Formula : C₁₃H₁₀ClN₃O₃S

- Key Differences: Substituents on Nitrogen: A hydrazinocarbothioyl group linked to a furan-2-carbonyl moiety instead of the furan/thiophene-ethyl chains. Functional Groups: Incorporation of a thiourea (-NH-CS-NH-) group and a furan-2-carbonyl fragment.

- Structural Implications: The thiourea group enables metal chelation, as noted in crystallographic studies, which is absent in the target compound .

3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide (CAS: 846065-55-2)

- Molecular Formula : C₂₃H₂₆ClN₂O₃S

- Key Differences: Substituents on Nitrogen: A diethylamino-benzyl group and a sulfone-modified tetrahydrothiophene ring. Functional Groups: The sulfone (SO₂) group introduces strong electron-withdrawing effects, while the diethylamino group adds basicity.

- Implications: The sulfone may enhance metabolic stability but reduce membrane permeability. The tertiary amine (diethylamino) could improve solubility in acidic environments .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Electronic Effects: Chlorine at position 3 (target compound) vs. cyano () alters electron distribution, impacting binding to targets like kinases or GPCRs.

Solubility : Hydrophilic groups (e.g., hydroxyl in , sulfone in ) improve aqueous solubility but may reduce blood-brain barrier penetration.

Conformational Stability : Thiourea derivatives () exhibit rigid conformations due to H-bonding, whereas the target compound’s flexible ethyl chains may allow adaptive binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.